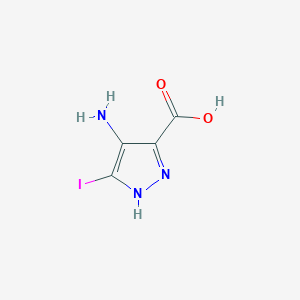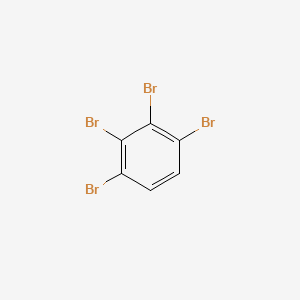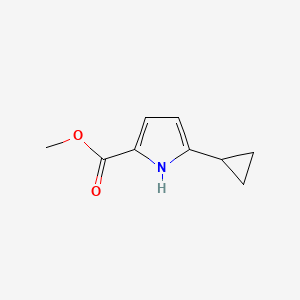
Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate: is an organic compound with the molecular formula C10H10F3NO4 and a molecular weight of 265.19 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzoic acid derivative.
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Amination: The methyl ester is then subjected to amination using ammonia or an amine source to introduce the amino group.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a trifluoromethylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Commonly used techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of Methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-amino-5-(trifluoromethoxy)benzoate
- Methyl 2-amino-4-methoxybenzoate
- Methyl 2-amino-5-methoxybenzoate
Eigenschaften
Molekularformel |
C10H10F3NO4 |
|---|---|
Molekulargewicht |
265.19 g/mol |
IUPAC-Name |
methyl 2-amino-4-methoxy-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H10F3NO4/c1-16-7-4-6(14)5(9(15)17-2)3-8(7)18-10(11,12)13/h3-4H,14H2,1-2H3 |
InChI-Schlüssel |
MYWYASSBDPQLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)

![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)

![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)

![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)



